molecular formula C18H16ClN3O3 B2916589 5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1396710-50-1

5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No. B2916589
M. Wt: 357.79
InChI Key: ICRGGVWPMPSITE-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide” is an organic molecule . It is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It contains a benzamide core with a methoxy group at the 2-position and a chloro group at the 5-position. Attached to the benzamide nitrogen is a methyl group and a 3,4-dihydrophthalazin-1-yl group, which itself contains a 3-methyl-4-oxo substitution pattern .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Heterocyclic Compounds : Benzamide derivatives serve as precursors for synthesizing a wide range of heterocyclic compounds with potential anti-inflammatory and analgesic properties. For example, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their COX-1/COX-2 inhibitory activities, showing significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Anticancer Evaluation : Benzamide derivatives have been studied for their anticancer properties. For instance, certain compounds synthesized from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid demonstrated moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Neuroleptic Activity : Research on benzamides has extended into the development of neuroleptic drugs. A study on cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds revealed promising neuroleptic properties, with significant inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

Antimicrobial and Antioxidant Activities

Antimicrobial and Antioxidant Properties : New benzamide compounds isolated from endophytic Streptomyces sp. have shown antimicrobial and antioxidant activities, highlighting the potential of benzamides in developing new therapeutic agents (Yang et al., 2015).

Serotonin Receptor Antagonism

Serotonin-3 Receptor Antagonists : Some 3-substituted 5-chloro-2-methoxybenzamides have been synthesized and evaluated for their binding affinity to serotonin-3 (5-HT3) receptors, showing potent antagonistic activity. These findings suggest the utility of benzamide derivatives in treating conditions mediated by 5-HT3 receptors (Kuroita et al., 1996).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the retrieved sources .

properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-22-18(24)13-6-4-3-5-12(13)15(21-22)10-20-17(23)14-9-11(19)7-8-16(14)25-2/h3-9H,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRGGVWPMPSITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

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